Home > Products > Screening Compounds P128948 > (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione
(6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione -

(6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

Catalog Number: EVT-15491095
CAS Number:
Molecular Formula: C22H28BrFO5
Molecular Weight: 471.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic derivative of corticosteroids, specifically related to Betamethasone. It is recognized for its complex structure and functional groups that make it a valuable building block in pharmaceutical chemistry. The compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules, particularly corticosteroids, due to its unique arrangement of bromine, fluorine, hydroxyl, and methyl groups which facilitate chemical transformations .

Source

The compound is cataloged under the CAS number 1203841-38-6 and is commercially available from various chemical suppliers. It serves as a key intermediate in pharmaceutical synthesis and is noted for its role in creating therapeutic agents with specific biological activities .

Classification

This compound falls under the classification of steroids, particularly as a glucocorticoid due to its structural similarity to corticosteroids. Its classification is crucial for understanding its biological activity and potential applications in medicine .

Synthesis Analysis

Methods

The synthesis of (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multi-step organic reactions. Key methods include:

  1. Bromination: Introduction of the bromine atom at the 6-position using brominating agents.
  2. Fluorination: The incorporation of fluorine at the 9-position through electrophilic fluorination techniques.
  3. Hydroxylation: Hydroxyl groups are introduced at the 11, 17, and 21 positions via oxidation reactions.
  4. Methylation: Methyl group addition at the 16-position can be achieved through methylation reactions involving methylating agents.

Technical Details

The synthetic route may involve protecting groups to prevent unwanted reactions at sensitive sites during multi-step synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of intermediates and final products .

Molecular Structure Analysis

Structure

The molecular formula of (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is C22H28BrF O5, with a molecular weight of approximately 471.37 g/mol. The compound features a steroid nucleus characterized by four fused rings typical of steroids.

Data

The structural characteristics include:

  • Bromine atom at position 6
  • Fluorine atom at position 9
  • Hydroxyl groups at positions 11, 17, and 21
  • Methyl group at position 16

These functional groups contribute significantly to the compound's reactivity and biological activity .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for steroids:

  1. Esterification: Formation of esters through reaction with carboxylic acids.
  2. Reduction: Reduction of ketones or aldehydes to alcohols.
  3. Dehydrogenation: Removal of hydrogen to form double bonds.

These reactions leverage the hydroxyl and carbonyl functionalities present in the molecule to modify its structure for further applications in drug development .

Technical Details

Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving desired outcomes.

Mechanism of Action

Process

As a corticosteroid derivative, (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione exerts its effects primarily through interaction with glucocorticoid receptors in target tissues.

Upon binding to these receptors:

  1. The receptor-ligand complex translocates to the nucleus.
  2. It regulates gene expression by binding to specific DNA sequences.
  3. This modulation leads to anti-inflammatory effects and immunosuppressive actions.

The presence of fluorine and bromine enhances its potency and selectivity compared to other corticosteroids .

Data

Studies indicate that modifications such as fluorination can significantly increase glucocorticoid receptor affinity and enhance pharmacological effects while reducing mineralocorticoid activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under acidic or neutral conditions but may degrade under strong alkaline conditions.
  • Reactivity towards nucleophiles due to electrophilic sites created by halogenation.

These properties are crucial for determining storage conditions and handling procedures in laboratory settings .

Applications

Scientific Uses

(6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione is primarily used in:

  1. Pharmaceutical Synthesis: As an intermediate for synthesizing corticosteroids used in treating inflammatory diseases.
  2. Research: Investigating steroid hormone action mechanisms and developing new therapeutic agents with improved efficacy.

Its unique structure allows for further modifications that can lead to novel drugs with specific therapeutic profiles .

Introduction to Steroidal Glucocorticoid Derivatives

Steroidal glucocorticoid derivatives constitute a therapeutically significant class of corticosteroids characterized by a 21-carbon pregnane nucleus modified to enhance glucocorticoid receptor (GR) selectivity and anti-inflammatory potency. These synthetic analogues are engineered through strategic halogenation and structural modifications of the core steroid scaffold, which comprises three cyclohexane rings and one cyclopentane ring (labeled A-D). The compound (6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione exemplifies advanced structural optimization within this class, featuring targeted bromine and fluorine substitutions alongside characteristic unsaturation and methyl group additions to modulate receptor affinity, metabolic stability, and transcriptional activity [1] [6] [10].

Nomenclature and Structural Classification of Halogenated Pregnane Derivatives

Systematic naming of steroidal glucocorticoids follows International Union of Pure and Applied Chemistry (IUPAC) conventions based on the pregnane skeleton (C21H36). The subject compound’s name encodes critical structural features:

  • Core: Pregna-1,4-diene-3,20-dione indicates Δ1,4 unsaturation (conferring enhanced GR binding) and ketone groups at C3/C20.
  • Substituents:
  • 6α-Bromo: Axial bromine at carbon 6 (A-ring)
  • 9-Fluoro: Fluorine at carbon 9 (B-ring)
  • 11β,17α,21-Trihydroxy: Hydroxyl groups in β-configuration at C11 and α-configurations at C17/C21
  • 16β-Methyl: Methyl group in β-orientation at C16 (D-ring) [2] [5] [7].

This configuration classifies it as a polyhalogenated, 16-methylated dihydroxy diketone derivative. Its structural complexity arises from synergistic modifications:1. Halogenation:- C6 Bromine: Imparts steric bulk, potentially slowing hepatic metabolism (e.g., reduction of Δ4 bond) and altering electron distribution in the A-ring.- C9 Fluorine: Withdraws electrons, acidifying the C11-OH and strengthening its hydrogen bond with GR Asn564, a key interaction for receptor activation [1] [6] [10].2. D-Ring Modifications:- The 16β-methyl group projects axially, sterically hindering 17α-ketone reduction and improving metabolic stability.- The 17α-OH and 21-OH groups are essential for mineralocorticoid receptor (MR) avoidance and transactivation potency [3] [8] [10].

Table 1: Structural Features and Functional Impacts of Key Modifications in Halogenated Pregnane Derivatives

PositionModificationStereochemistryFunctional ImpactExample Analogues
C1-C2Double bond (Δ1)-Enhances GR binding affinity by ~300%; reduces mineralocorticoid activityPrednisolone, Dexamethasone
C6BromineαSlames A-ring metabolism; may alter receptor interaction kineticsSubject compound
C9Fluorine-Increases acidity of C11-OH; stabilizes H-bond with GR Asn564; boosts anti-inflammatory potencyTriamcinolone, Fluticasone
C11HydroxylβEssential for GR activation via H-bond networkCortisol, all synthetic glucocorticoids
C16MethylβBlocks 17-ketone reduction; enhances topical potency; reduces systemic absorptionBetamethasone, Dexamethasone
C16-C17Acetal/KetalVariableMasks ketone; enhances lipophilicity and local retention (e.g., lung, gut)Budesonide, Ciclesonide

Notably, the C6 bromine distinguishes this compound from mainstream fluorinated corticosteroids (e.g., dexamethasone: C9-fluoro only). Bromine’s larger atomic radius (113 pm vs. 72 pm for fluorine) introduces distinct steric and electronic effects—potentially impeding CYP3A4-mediated inactivation but possibly reducing GR on-rates. Concurrently, the C9 fluorine synergizes with C11β-OH for GR binding, positioning this derivative in Group B of the Coopman classification (acetonide-type steroids) due to its structural similarity to triamcinolone acetonide [3] [8].

Historical Evolution of Fluorinated and Brominated Corticosteroids in Anti-Inflammatory Research

The development of halogenated corticosteroids emerged from systematic efforts to dissect glucocorticoid activity from mineralocorticoid effects and enhance therapeutic indices:

  • 1950s: Introduction of cortisone and hydrocortisone revealed dose-limiting sodium retention. Early halogenation attempts focused on 9α-fluorination (e.g., 9α-fluorohydrocortisone), boosting anti-inflammatory potency 10-fold but with unacceptable mineralocorticoid activity [6] [10].
  • 1958: Dexamethasone synthesized via combined C9-fluoro and C16α-methyl groups. This achieved 30-fold greater GR binding than cortisol with minimal MR cross-reactivity, establishing the 16-methyl/fluoro template as a gold standard [10].
  • 1960s: Exploration of brominated derivatives aimed to modulate pharmacokinetics. Bromine’s capacity to resist metabolic clearance was noted, but early candidates like 6α-bromoprednisolone exhibited suboptimal receptor selectivity. The synergy of dual halogenation (bromo + fluoro) remained underexplored until advances in steroid chemistry enabled precise C6 and C9 substitutions [1] [6].
  • 1980s–Present: Budesonide (C16α,17α-acetal) exemplified non-halogenated optimization for topical efficacy. Concurrently, halogenated agents evolved toward C6/C9 dihalogenation, culminating in compounds like the subject bromo-fluoro derivative. Its design leverages:
  • Bromine’s metabolic stabilization at C6
  • Fluorine’s electronic effects at C9
  • 16β-methyl’s barrier to hepatic reduction [3] [10].

Table 2: Evolution of Key Halogenated Glucocorticoid Derivatives

DecadeCompoundKey ModificationsTherapeutic RationaleImpact on Research
1950s9α-FluorohydrocortisoneC9-FBoost anti-inflammatory potencyProved halogenation’s efficacy; limited by salt retention
1958DexamethasoneC9-F, C16α-MeEliminate mineralocorticoid activity; enhance GR bindingDefined 16-methylation as key for selectivity
1960sTriamcinoloneC9-F, C16α-OHImprove topical activity; reduce systemic exposureHighlighted C16 polar groups for local action
1970sBeclomethasoneC9-Cl, C17α-propionateIncrease lipophilicity for inhalation therapyEstablished esterification for lung targeting
1980sBudesonideC16α,17α-acetal (no halogen)Combine high GR affinity with rapid hepatic inactivationValidated non-halogen strategies
2000sSubject Bromo-Fluoro DerivativeC6α-Br, C9-F, C16β-Me, Δ1,4Merge metabolic stability (Br), GR affinity (F), and hepato-stability (Me)Illustrates polyhalogenation’s synergistic potential

Critical breakthroughs enabling such compounds include:

Properties

Product Name

(6a,11b,16b)-6-Bromo-9-fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H28BrFO5

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C22H28BrFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

BFZCSZWVWZIJCC-XHIJKXOTSA-N

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Br

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.